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Introduction

The progressive loss of myelin, the protective sheath surrounding nerve fibers in the central
nervous system (CNS), is a hallmark of demyelinating diseases such as multiple sclerosis
(MS). This loss leads to impaired nerve signal conduction and subsequent axonal
degeneration, resulting in accumulating neurological disability. A promising therapeutic strategy
is to promote remyelination, the process by which new myelin sheaths are formed. This
document provides detailed application notes and protocols for studying the combination of two
repurposed drugs, clemastine fumarate and metformin, which have shown potential in
promoting remyelination.

Recent clinical evidence from the CCMR-Two phase 2 trial has demonstrated that the
combination of clemastine, an antihistamine, and metformin, a common diabetes medication,
can promote myelin repair in individuals with relapsing-remitting MS.[1][2] Preclinical studies
suggest a synergistic effect, where metformin rejuvenates aging oligodendrocyte progenitor
cells (OPCs), the cells responsible for myelination, making them more responsive to the pro-
differentiation signals of clemastine.[3]

These notes are intended to guide researchers in designing and conducting both in vivo and in
vitro studies to further investigate the therapeutic potential and underlying mechanisms of this
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drug combination.

Data Presentation: Summary of Quantitative
Findings

The following tables summarize the key quantitative data from clinical and preclinical studies on
the effects of clemastine and metformin on remyelination.

Table 1: Clinical Trial Data (CCMR-Two)

Treatment
Outcome Group
_ Placebo Group Result Reference
Measure (Clemastine +
Metformin)
Primary
Outcome: ) Adjusted
o o Slowed signal ]
Change in Visual  Maintained difference of -1.2
) ) speed over 6 [1][2]
Evoked Potential ~ signal speed ms (95% Cl -2.4
months
(VEP) P100 to -0.1; P=0.042)
Latency
L o o No statistically
Disability and No significant No significant o
] ) ] ) significant
Visual Function improvement improvement _
difference

Table 2: Preclinical Data - Clemastine Monotherapy
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Animal Model

Outcome Measure

Result Reference

Cuprizone-induced
Demyelination

(Mouse)

Mature
Oligodendrocytes
(APC-positive)

Increased number in

demyelinated regions

Cuprizone-induced
Demyelination

(Mouse)

Myelin Basic Protein
(MBP)

Increased levels in

demyelinated regions

Experimental

) ) o Significantly
Autoimmune Myelin Staining )
N ) preserved in the
Encephalomyelitis Intensity )
spinal cord
(EAE) (Mouse)
Experimental o
Axon Loss Significantly

Autoimmune
Encephalomyelitis
(EAE) (Mouse)

(Neurofilament

Immunostaining)

prevented in the

spinal cord

Developmental

Myelination (Mouse)

Myelinated Axons

(Electron Microscopy)

Reduction in the
number of myelinated

axons

Developmental

Myelination (Mouse)

Myelin Thickness (g-

ratio)

Reduction in myelin
thickness

Table 3: Preclinical Data - Metformin Monotherapy
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Animal Model/Cell
Culture

Outcome Measure

Result Reference

Spinal Cord Injury

OPC-derived Cells

Significant increase in
the number of OPC-

(Mouse) derived cells in the
injured parenchyma
Mature L
) ) Increased density in
Aged Mice Oligodendrocytes

(CC1+/Qlig2+)

the cingulate cortex

Cuprizone-induced
Demyelination

(Mouse)

Mature
Oligodendrocyte
Markers (MBP, MOG)

Increased mRNA

expression levels

In Vitro
(Oligodendrocyte

Precursor Cells)

OPC Viability (MTT
Assay)

Concentration-
dependent increase in
viability

In Vitro
(Oligodendrocyte
Precursor Cells)

OPC Nuclei Count
(DAPI Staining)

Increased number of

nuclei

Note: While preclinical studies suggest that metformin enhances the remyelinating effects of

clemastine, specific quantitative data directly comparing the combination therapy to

monotherapy in animal models is not readily available in the reviewed literature. Further

research is needed to quantify this synergistic effect.

Signaling Pathways

The combination of clemastine and metformin is thought to promote remyelination through

distinct yet complementary signaling pathways that converge on the differentiation of

oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.

Clemastine's Mechanism of Action

Clemastine, a first-generation antihistamine, also functions as a muscarinic M1 receptor

antagonist. By blocking the M1 receptor on OPCs, clemastine promotes their differentiation.
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This process is believed to involve the activation of the extracellular signal-regulated kinase
(ERK) pathway.

Clemastine Antagonizes Muscarinic M1 Receptor __Ix_lbltllg_op_lg_agg_tg ERK Pathway Activation OPC Differentiation Myelination

Click to download full resolution via product page

Clemastine's Pro-differentiation Pathway.

Metformin's Mechanism of Action

Metformin, a widely used anti-diabetic drug, is known to activate AMP-activated protein kinase
(AMPK), a key cellular energy sensor. In the context of remyelination, metformin is thought to
rejuvenate aged OPCs, making them more responsive to pro-differentiation signals.
Metformin's activation of AMPK can also lead to the induction of neurotrophic factors and the
recruitment of OPCs.

OPC Rejuvenation
M AMPK Activation OPC Recruitment Enhanced Remyelination

Neurotrophic Factor
Induction

Click to download full resolution via product page

Metformin's Pro-remyelination Pathways.

Combined Effect and a Converging Mechanism

A study by Kamen et al. (2024) suggests a converging mechanism for both drugs. They found
that both clemastine and metformin extend the window of NMDA receptor surface expression
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in aging OPCs, promoting a state that is more conducive to differentiation. This suggests that
while their initial targets differ, they may both modulate the functional state of OPCs to enhance

their regenerative capacity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of
clemastine and metformin in remyelination.

In Vivo Demyelination Models

Several animal models can be used to study demyelination and remyelination. The choice of
model depends on the specific research question.

This is a non-inflammatory model of demyelination induced by the copper chelator cuprizone.

o Experimental Workflow:

Click to download full resolution via product page

Cuprizone Model Experimental Workflow.

e Protocol:
o Animals: 8-12 week old male C57BL/6 mice are commonly used.

o Demyelination Induction: Mice are fed a diet containing 0.2% to 0.3% (w/w) cuprizone
mixed into powdered or pelleted chow for 5 to 6 weeks to induce acute demyelination.
Chronic demyelination can be achieved with a 12-13 week intoxication period.

o Treatment: Clemastine, metformin, or the combination can be administered via oral
gavage or in the drinking water, typically starting after the demyelination phase and during
the spontaneous remyelination period (after cuprizone withdrawal).
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o Assessment of Remyelination:

» Histology: Brain sections, particularly of the corpus callosum, are stained with Luxol
Fast Blue (LFB) to assess myelin integrity. Immunohistochemistry (IHC) for Myelin Basic
Protein (MBP) can also be used.

» Oligodendrocyte Counts: IHC for oligodendrocyte markers such as Olig2 (pan-
oligodendrocyte lineage), CC1 (mature oligodendrocytes), and PDGFRa (OPCs) is
performed to quantify cell numbers.

» Electron Microscopy: To assess myelin sheath thickness (g-ratio) and the number of
myelinated axons.

EAE is an inflammatory model of demyelination that mimics many aspects of MS.

e Protocol:

o

Animals: C57BL/6 or SJL/J mice are commonly used strains.

Induction: EAE is induced by immunization with myelin peptides such as MOG35-55 (for
C57BL/6) or PLP139-151 (for SJL/J) emulsified in Complete Freund's Adjuvant (CFA).
This is followed by intraperitoneal injections of pertussis toxin (PTX) on the day of
immunization and 48 hours later to increase the permeability of the blood-brain barrier.

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale
of 0to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 =
moribund, 5 = death).

Treatment: Drug administration can be prophylactic (starting at the time of immunization)
or therapeutic (starting at the onset of clinical signs).

Assessment: In addition to clinical scoring, histological analysis of the spinal cord is
performed to assess inflammation, demyelination, and axonal loss.

This model creates focal demyelinating lesions by injecting the detergent lysolecithin (LPC).

e Protocol:
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o Animals: Rats or mice are used.

o Induction: A stereotaxic injection of 1% lysolecithin is made into a white matter tract, such
as the corpus callosum or spinal cord, to induce a focal area of demyelination.

o Treatment: Systemic or local administration of the therapeutic agents.

o Assessment: Histological analysis of the lesion site to quantify demyelination,
remyelination, and cell populations.

In Vitro Oligodendrocyte Progenitor Cell (OPC)
Differentiation Assay

This assay is used to assess the direct effects of clemastine and metformin on OPC
differentiation.

o Experimental Workflow:

Immunocytochemistry for:
- MBP (Mature OLs)

- 04 Immature/Mature OLs)

- PDGFRa (OPCs)

tify Percentage of
Differentiated Oligodendrocytes

Switch to Differentiation Medium
(Withdraw Growth Factors)

Incubate for 3-5 days

Click to download full resolution via product page
OPC Differentiation Assay Workflow.

e Protocol:

o OPC Isolation: Primary OPCs are isolated from the cortices of early postnatal (P5-P7) rat
Or mouse pups.

o Culture: OPCs are cultured on poly-D-lysine coated plates in a defined proliferation
medium containing growth factors such as PDGF-AA and FGF-2.

o Differentiation: To induce differentiation, the proliferation medium is replaced with a
differentiation medium lacking the growth factors.
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o Treatment: Clemastine, metformin, or their combination is added to the differentiation

medium.

o Assessment: After 3-5 days, cells are fixed and stained with antibodies against markers of
different oligodendrocyte lineage stages, such as PDGFRa (OPCs) and MBP (mature,
myelinating oligodendrocytes). The percentage of MBP-positive cells out of the total
number of oligodendrocyte lineage cells is quantified.

Conclusion

The combination of clemastine and metformin represents a promising new therapeutic avenue
for promoting remyelination in diseases like multiple sclerosis. The protocols and data
presented in these application notes provide a framework for researchers to further investigate
the efficacy and mechanisms of this combination therapy. Rigorous preclinical studies that
directly compare the effects of the individual drugs versus the combination are crucial for
elucidating the synergistic potential and for guiding the design of future clinical trials. The
ultimate goal is to translate these findings into effective treatments that can halt or reverse the
progression of disability in individuals with demyelinating disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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